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Compound of Interest

Compound Name: 2-Bromoethyl benzoate

Cat. No.: B1268086

This guide provides a detailed comparison of the spectroscopic data for 2-bromoethyl
benzoate and its analogues, including 2-chloroethyl benzoate, 2-iodoethyl benzoate, ethyl
benzoate, and phenyl acetate. The information is intended for researchers, scientists, and
professionals in drug development to facilitate the identification and characterization of these
compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, Mass
Spectrometry, and IR) for 2-bromoethyl benzoate and its analogues.

1H NMR Data

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compoun

d Ar-H -OCHz2- -CHz2X -CHs Other Solvent
2- 8.0-8.1
Bromoethyl (m), 7.4- 4.6 (1) 3.6 (1) - CDCls
benzoate 7.6 (M)
2-

8.0-8.1
Chloroethyl

(m), 7.4- 4.5 (1) 3.8 (t) - CDCls
benzoate[l
| 7.6 (m)[1]

~8.0 (d),
2-lodoethyl

~7.4-7.6 ~4.3 () ~3.4 (1) - CDCls
benzoate

(m)
Ethyl 8.02-8.08

4.33-4.49

benzoate[2  (m), 7.30- @] - 1.38 (1)[2] - CDCIs[2]
] 7.55 (m)[2] ‘
Phenyl

7.1-74 (m) - - 2.3 (s) - CDCls
acetate

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

3C NMR Data

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compo Ar-C

und C=0 (Quater  Ar-CH -OCH:2- -CH2X -CHs Solvent
nary)

2-

Bromoet ~133,

hyl ~166 ~130 ~129, ~65 ~28 CDCls

benzoate ~128

[3]

2-

Chloroet 133

hyl ~166 ~130 ~129, ~65 ~41 CDCls

benzoate 128

2- ~133,

lodoethyl  ~166 ~130 ~129, ~65 ~2 CDCls

benzoate ~128

Ethyl 132.80,

benzoate  166.54[2] 130.62[2] 129.57, 60.90[2] - 14.33[2] CDCls[2]

[2] 128.34[2]

Phenyl 129.85,

acetate[4  173.19[4] 135.50[4] 128.71, - 41.18[4]  DMSO[4]

] 127.05[4]

Mass Spectrometry Data

Table 3: Mass Spectrometry Data (m/z values of major fragments)
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Molecular Other Key
Compound [M-X]+ [CeHsCO]* [CeHs]*
lon (M+) Fragments
2-Bromoethyl 183/185 ([M-
228/230[5] 149 105[5] 77[5]
benzoate[5] C2Ha4]")
2-Chloroethyl
139/141 ([M-
benzoate[1] 184/186[1][6] 149 105[1] 77[1]
C2Ha4CI]%)
[6]
2-lodoethyl
276[7] 149 105[7] 77[7]
benzoate[7]
Ethyl 122 ([M-
150[2] 105[2] 7712]
benzoate[2] C2Ha4]%)[2]
Phenyl 43
136 94 77
acetate (ICHsCOJ*)
IR Spectroscopy Data
Table 4: IR Spectroscopy Data (Key vibrational frequencies in cm—1)
C=0 Ar-H C-H Stretch
Compound C-O Stretch ] ] C-X Stretch
Stretch Stretch (Aliphatic)
2-Bromoethyl
~1720 ~1270 ~3060 ~2960 ~670
benzoate
2-Chloroethyl
~1720[8] ~1270[8] ~3060[8] ~2960[8] ~710[8]
benzoate[8]
2-lodoethyl
~1715 ~1270 ~3060 ~2960 ~650
benzoate
Ethyl
~1720[9] ~1270[9] ~3060[9] ~2980[9]
benzoate[9]
Phenyl
~1760[4][10] ~1200[4][10] ~3070[4][10] ~2930[4][10]
acetate[4][10]
© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://webbook.nist.gov/cgi/inchi?ID=C939548&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C939548&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C939548&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C939548&Mask=200
https://www.benchchem.com/product/b1583661
https://webbook.nist.gov/cgi/inchi?ID=C939559&Mask=200
https://www.benchchem.com/product/b1583661
https://webbook.nist.gov/cgi/inchi?ID=C939559&Mask=200
https://www.benchchem.com/product/b1583661
https://www.benchchem.com/product/b1583661
https://dev.spectrabase.com/spectrum/LZFQfFYweyt
https://dev.spectrabase.com/spectrum/LZFQfFYweyt
https://dev.spectrabase.com/spectrum/LZFQfFYweyt
https://dev.spectrabase.com/spectrum/LZFQfFYweyt
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-benzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-benzoate
https://www.chemicalbook.com/SpectrumEN_939-55-9_IR1.htm
https://www.chemicalbook.com/SpectrumEN_939-55-9_IR1.htm
https://www.chemicalbook.com/SpectrumEN_939-55-9_IR1.htm
https://www.chemicalbook.com/SpectrumEN_939-55-9_IR1.htm
https://www.chemicalbook.com/SpectrumEN_939-55-9_IR1.htm
https://www.chemicalbook.com/SpectrumEN_939-55-9_IR1.htm
https://www.chemicalbook.com/SpectrumEN_93-89-0_IR1.htm
https://www.chemicalbook.com/SpectrumEN_93-89-0_IR1.htm
https://www.chemicalbook.com/SpectrumEN_93-89-0_IR1.htm
https://www.chemicalbook.com/SpectrumEN_93-89-0_IR1.htm
https://www.chemicalbook.com/SpectrumEN_93-89-0_IR1.htm
https://www.chemicalbook.com/SpectrumEN_122-79-2_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C122792&Type=IR-SPEC&Index=1
https://www.chemicalbook.com/SpectrumEN_122-79-2_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C122792&Type=IR-SPEC&Index=1
https://www.chemicalbook.com/SpectrumEN_122-79-2_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C122792&Type=IR-SPEC&Index=1
https://www.chemicalbook.com/SpectrumEN_122-79-2_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C122792&Type=IR-SPEC&Index=1
https://www.chemicalbook.com/SpectrumEN_122-79-2_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C122792&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of 5-10 mg of the analyte was prepared in approximately 0.6
mL of a deuterated solvent (e.g., CDCls or DMSO-de) in a5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 300 or 400 MHz spectrometer.

» 1H NMR Acquisition: Spectra were acquired with a sufficient number of scans to obtain a
good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane
(TMS) as an internal standard (& = 0.00 ppm).

e 13C NMR Acquisition: Proton-decoupled 3C NMR spectra were acquired. Chemical shifts are
reported in ppm relative to the solvent peak (e.g., CDCls at 6 = 77.16 ppm).

Mass Spectrometry (MS)

o Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion
or after separation by gas chromatography (GC).

« lonization: Electron ionization (El) was used with a standard energy of 70 eV.

o Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the
ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: Mass spectra were recorded over a mass range of m/z 40-400.

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film was prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet was
prepared by grinding a small amount of the sample with KBr powder and pressing the
mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) was used for both
liquid and solid samples.
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¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

o Data Acquisition: Spectra were recorded in the range of 4000-400 cm~2. A background
spectrum was recorded and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of organic compounds like 2-bromoethyl benzoate and its analogues.

Spectroscopic Analysis
3 IR Spectroscopy
(FTIR)

Sample Pfeparation

Data Interpretation Reporting

Mass Spectrometry
(EI-MS)

Compound of Interest Structural Elucidation

Purity Assessment Comprehensive Report

NMR Spectroscopy
(H, 5C)

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Bromoethyl
Benzoate and Its Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268086#spectroscopic-data-comparison-for-2-
bromoethyl-benzoate-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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